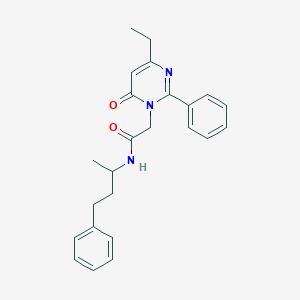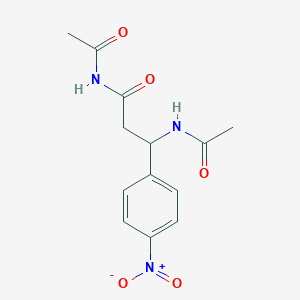![molecular formula C21H20N4O3S B11193024 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11193024.png)
2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the oxadiazole ring and the thiophene moiety. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted thiophenes, which can be further utilized in different chemical applications.
Scientific Research Applications
2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring may inhibit certain enzymes by binding to their active sites, while the thiophene moiety can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-oxo-4-[3-(methyl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(phenylmethyl)acetamide
- 2-{2-oxo-4-[3-(ethyl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(benzyl)acetamide
Uniqueness
2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential applications in material science. Additionally, the combination of the quinoline core and oxadiazole ring provides a versatile scaffold for further chemical modifications and biological evaluations.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-13(2)20-23-21(28-24-20)16-10-19(27)25(17-8-4-3-7-15(16)17)12-18(26)22-11-14-6-5-9-29-14/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
ABIMIASUAOWEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(furan-2-yl)-12-(pyridin-4-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11192948.png)
![3-[(pentafluorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11192958.png)

![6-(2,4-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B11192965.png)
![N-(2,4-dimethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11192976.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11192984.png)
![2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B11192990.png)
![3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11192995.png)

![10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11193003.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11193004.png)
![3-[[(2-Chlorobenzoyl)(2-methoxyethyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11193007.png)
![6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide](/img/structure/B11193031.png)
